molecular formula C7H8ClO3P B2427095 (2-Chloro-5-methylphenyl)phosphonic acid CAS No. 99513-11-8

(2-Chloro-5-methylphenyl)phosphonic acid

Cat. No.: B2427095
CAS No.: 99513-11-8
M. Wt: 206.56
InChI Key: UATXVBCNRKZPIQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H8ClO3P It is characterized by the presence of a phosphonic acid group attached to a chlorinated and methylated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl)phosphonic acid typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride (PCl3) in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The phosphonic acid group can be reduced to phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylphosphonic acids.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

(2-Chloro-5-methylphenyl)phosphonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-methylphenyl)phosphonic acid: C7H8ClO3P

    (2-Amino-5-methylphenyl)phosphonic acid: C7H10NO3P

    (2-Chloro-5-methylphenyl)phosphinic acid: C7H8ClO2P

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its phosphonic acid group also provides unique reactivity compared to phosphinic acids or other related compounds.

Properties

IUPAC Name

(2-chloro-5-methylphenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATXVBCNRKZPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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